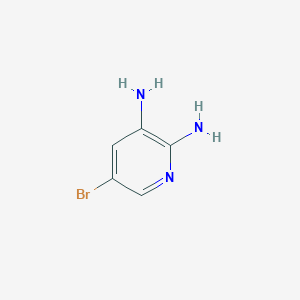

2,3-Diamino-5-bromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGMYJUKFJPNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192129 | |

| Record name | 5-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38875-53-5 | |

| Record name | 2,3-Diamino-5-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38875-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyridine-2,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038875535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOPYRIDINE-2,3-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8NFO6O1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Diamino-5-bromopyridine synthesis from 2-amino-3-nitro-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2,3-diamino-5-bromopyridine, a crucial intermediate in the development of various pharmaceutical compounds. The primary focus is the reduction of 2-amino-3-nitro-5-bromopyridine, a common and effective synthetic route.

Introduction

2,3-Diamino-5-bromopyridine is a key building block in medicinal chemistry, notably in the synthesis of heterocyclic compounds with potential therapeutic applications, such as kinase inhibitors and antiarrhythmic drugs.[1] Its molecular structure, featuring bromine and adjacent amino groups, offers multiple reaction sites for further structural modifications.[1] This document details established protocols for its synthesis from 2-amino-3-nitro-5-bromopyridine, presenting comparative data and experimental methodologies.

Reaction Overview

The core transformation is the reduction of the nitro group at the C3 position of the pyridine (B92270) ring to an amine. Several reducing agents and conditions have been successfully employed for this purpose. The most common methods involve the use of metal reductants in acidic or neutral media, or catalytic hydrogenation.

Caption: General reaction pathway for the synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the most effective reported synthesis methods.

Table 1: Comparison of Reduction Methods

| Method | Reducing Agent(s) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Method A: Iron/NH₄Cl | Iron powder, Ammonium (B1175870) chloride | Isopropanol (B130326) / Water | 90 | 0.75 | 95 |

| Method B: Catalytic Hydrogenation | Raney Nickel, H₂ (1 MPa) | Phosphoric acid / Ethanol (B145695) / HCl | 50 | - | 89 |

| Method C: Iron/HCl | Reduced iron, Hydrochloric acid (catalytic) | Ethanol / Water | Steam Bath | 1 | - |

| Method D: Stannous Chloride | Tin(II) chloride | Not specified | Not specified | - | - |

Yields and reaction times are as reported in the cited literature and may vary based on experimental setup and scale.

Table 2: Reagent Quantities (Based on 1 equivalent of Starting Material)

| Method | Starting Material (g) | Reagent 1 (equiv.) | Reagent 2 (equiv.) | Solvent 1 (mL) | Solvent 2 (mL) |

| Method A: Iron/NH₄Cl | 3.0 | Iron powder (3) | NH₄Cl (2) | Isopropanol (56) | Water (28) |

| Method B: Catalytic Hydrogenation | 15.0 | Raney Ni (10% w/w) | HCl (conc., 15 mL) | H₃PO₄/EtOH (100) | HCl/EtOH (135) |

| Method C: Iron/HCl | 10.9 | Reduced iron (30g) | HCl (conc., 0.5 mL) | Ethanol (40) | Water (10) |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 2,3-diamino-5-bromopyridine.

Method A: Reduction with Iron Powder and Ammonium Chloride

This procedure is noted for its high yield and relatively mild conditions.[2][3]

Workflow Diagram:

Caption: Experimental workflow for Method A.

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-3-nitro-5-bromopyridine (3 g) in a solvent mixture of isopropanol (56 mL) and water (28 mL).[2]

-

To this solution, add ammonium chloride (1.47 g, 2 equivalents) followed by iron powder (2.31 g, 3 equivalents).[2]

-

Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes, monitoring the reaction progress.[2]

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[2]

-

Filter the mixture to remove the iron salts and other insoluble materials.[2]

-

Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.[2]

-

Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and filter.[2]

-

Concentrate the organic phase under reduced pressure to yield 2,3-diamino-5-bromopyridine as a solid.[2] (Expected yield: ~2.45 g, 95%).[2]

Method B: Catalytic Hydrogenation with Raney Nickel

This method utilizes catalytic hydrogenation and is suitable for larger-scale synthesis, offering high purity of the final product.[1]

Workflow Diagram:

Caption: Experimental workflow for Method B.

Procedure:

-

Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and then cool the solution to 25°C.[1]

-

Sequentially add a saturated hydrochloric acid solution in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[1]

-

Transfer the mixture to a 500 mL high-pressure reactor.[1]

-

Pressurize the reactor with hydrogen gas to 1 MPa.[1]

-

Heat the reactor to approximately 50°C. The reaction is considered complete when the pressure no longer decreases.[1]

-

After the reaction, cool and discharge the mixture. Filter the reaction mixture and wash the filter cake with 50 mL of ethanol.[1]

-

Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1). Seal the container and store it in a refrigerator overnight.[1]

-

Remove the solvent by rotary evaporation, then filter and dry the resulting yellow solid to obtain 2,3-diamino-5-bromopyridine.[1] (Expected yield: 16.5 g, 89%).[1]

Product Characterization

The final product, 2,3-diamino-5-bromopyridine, is typically a light yellow to purple or light brown powder.[1][2]

-

Molecular Formula: C₅H₆BrN₃

-

Molecular Weight: 188.025 g/mol [1]

-

¹H-NMR (300 MHz, DMSO-d₆): δ 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H), 5.20-4.80 (bs, 2H).[2]

Safety Considerations

-

Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

-

The reactions should be carried out in a well-ventilated fume hood.

-

Caution should be exercised when handling concentrated acids and flammable solvents.

-

Catalytic hydrogenation with Raney Nickel and hydrogen gas should only be performed by trained personnel using appropriate high-pressure equipment.

Conclusion

The reduction of 2-amino-3-nitro-5-bromopyridine to 2,3-diamino-5-bromopyridine is a well-established and efficient transformation. The choice of method may depend on the desired scale, available equipment, and cost considerations. The iron powder/ammonium chloride method offers excellent yield and operational simplicity for lab-scale synthesis, while catalytic hydrogenation with Raney Nickel is a robust option for larger quantities. Both methods provide access to this valuable intermediate for further use in pharmaceutical research and development.

References

Physical and chemical properties of 2,3-Diamino-5-bromopyridine

An In-depth Technical Guide to 2,3-Diamino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Diamino-5-bromopyridine, a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. This document outlines its structural characteristics, physicochemical parameters, spectral data, and detailed experimental protocols for its synthesis.

Core Properties and Identifiers

2,3-Diamino-5-bromopyridine, with the CAS Number 38875-53-5, is a substituted pyridine (B92270) ring bearing two amino groups and a bromine atom.[1] These functional groups impart a versatile reactivity profile, making it a valuable precursor in the synthesis of complex heterocyclic systems.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 38875-53-5[4] |

| Molecular Formula | C₅H₆BrN₃[4] |

| Molecular Weight | 188.03 g/mol [4] |

| IUPAC Name | 5-bromopyridine-2,3-diamine[4] |

| Synonyms | 5-Bromo-2,3-diaminopyridine, 5-Bromopyridine-2,3-diamine[4][5] |

| InChI | InChI=1S/C5H6BrN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)[4] |

| InChIKey | YRGMYJUKFJPNPD-UHFFFAOYSA-N[4] |

| SMILES | C1=C(C=NC(=C1N)N)Br[4] |

Physicochemical Properties

The physical and chemical properties of 2,3-Diamino-5-bromopyridine are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light yellow to purple or light brown powder or needles.[5] | [5] |

| Melting Point | 155 °C (decomposes)[2][5] | [2][5] |

| Boiling Point | 321 °C[2][6] | [2][6] |

| Density | 1.818 g/cm³[2] | [2] |

| Solubility | Soluble in methanol, DMSO, and hot water.[5][7][8] | [5][7][8] |

| pKa | 4.53 ± 0.49 (Predicted)[5][6] | [5][6] |

| Vapor Pressure | 0.0003 mmHg at 25 °C[6] | [6] |

| Stability | Stable under normal conditions.[9] Should be stored in a dark, dry place at room temperature.[10][11] | [9][10][11] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 2,3-Diamino-5-bromopyridine.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (300 MHz, DMSO-d6) δ 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H), 5.20-4.80 (bs, 2H)[5] |

| ¹³C NMR | Spectra available.[4][12] |

| IR | Spectra available.[4][13] |

| Mass Spectrometry | GC-MS data indicates major fragments at m/z 189, 188, 187, and 126.[4] |

Synthesis and Reactivity

2,3-Diamino-5-bromopyridine is primarily synthesized through the reduction of 2-amino-3-nitro-5-bromopyridine.[2][5] Various reducing agents can be employed, with methods optimized to improve yield and purity.[2] Its molecular structure, featuring multiple reaction sites, allows for diverse structural modifications, establishing it as an active intermediate for numerous pharmaceuticals and insecticides.[2][3] It is a key building block for preparing heterocyclic compounds like 6-bromoimidazo[4,5-b]pyridine.[5]

Experimental Protocols for Synthesis

Two common methods for the synthesis of 2,3-Diamino-5-bromopyridine are detailed below.

Method 1: Catalytic Hydrogenation using Raney Nickel

This optimized process results in a high purity product.[2]

-

Reaction Setup:

-

Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (B145695) (100 mL, V/V=20/80).[2]

-

Cool the solution to 25 °C.[2]

-

Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[2]

-

Transfer the mixture to a 500 mL high-pressure reactor.[2]

-

-

Hydrogenation:

-

Work-up and Purification:

-

Cool and depressurize the reactor, then filter the reaction mixture.[2]

-

Wash the filter cake with 50 mL of ethanol.[2]

-

Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1).[2]

-

Seal the container and store it in a refrigerator overnight.[2]

-

Remove the solvent by rotary evaporation.[2]

-

Filter and dry the resulting yellow solid to obtain 2,3-Diamino-5-bromopyridine.[2] The reported yield is 16.5 g (89%).[2]

-

Method 2: Reduction with Iron Powder

This method provides a high yield of the target compound.[5]

-

Reaction Setup:

-

Dissolve 5-Bromo-3-nitropyridin-2-amine (3 g) in a solvent mixture of isopropanol (B130326) (56 mL) and water (28 mL).[5]

-

Add ammonium (B1175870) chloride (1.47 g, 2 eq.) and iron powder (2.31 g, 3 eq.).[5]

-

-

Reduction:

-

Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[5]

-

-

Work-up and Purification:

-

Upon completion, cool the mixture and dilute it with ethyl acetate (B1210297) (EtOAc).[5]

-

Filter the mixture to remove insoluble matter.[5]

-

Separate the organic and aqueous layers.[5]

-

Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the solid product.[5] The reported yield is 2.45 g (95%).[5]

-

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the role of 2,3-Diamino-5-bromopyridine as a chemical intermediate.

Caption: General synthesis workflow for 2,3-Diamino-5-bromopyridine.

Caption: Role as a versatile chemical intermediate in various fields.

Safety and Handling

2,3-Diamino-5-bromopyridine is classified as an irritant.[14] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[9] It should be handled in a well-ventilated area.[9] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[9] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[9]

References

- 1. CAS 38875-53-5: 2,3-Diamino-5-bromopyridine | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Diamino-5-bromopyridine | 38875-53-5 [chemicalbook.com]

- 6. 2,3-Diamino-5-bromopyridine(38875-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. adipogen.com [adipogen.com]

- 8. 2,3-Diamino-5-bromopyridine, CAS No. 38875-53-5 - iChemical [ichemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 38875-53-5|5-Bromo-2,3-diaminopyridine|BLD Pharm [bldpharm.com]

- 11. 2,3-Diamino-5-bromopyridine | 38875-53-5 [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2,3-Diamino-5-bromopyridine(38875-53-5)IR [chemicalbook.com]

- 14. 2,3-Diamino-5-bromopyridine | 38875-53-5 [amp.chemicalbook.com]

Unveiling the Three-Dimensional Architecture of 2,3-Diamino-5-bromopyridine: A Technical Guide to its Crystal Structure

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2,3-Diamino-5-bromopyridine, a key intermediate in the synthesis of various pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's three-dimensional arrangement, intermolecular interactions, and the experimental protocols for its structural determination.

Introduction

2,3-Diamino-5-bromopyridine is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its molecular framework serves as a crucial building block for more complex molecules with potential biological activity. Understanding the precise crystal structure of this compound is paramount for predicting its physicochemical properties, reactivity, and potential interactions with biological targets. This guide summarizes the key crystallographic data and outlines the methodologies employed in its single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The crystal structure of 2,3-Diamino-5-bromopyridine has been determined with high precision. The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the solid-state architecture of the molecule.

| Parameter | Value |

| Chemical Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol [2][3][4][5] |

| Crystal System | Orthorhombic[6] |

| Space Group | P2₁2₁2₁[6] |

| Unit Cell Dimensions | |

| a | 3.82640(10) Å[6] |

| b | 8.7336(2) Å[6] |

| c | 18.6007(3) Å[6] |

| Volume (V) | 621.60(2) ų[6] |

| Molecules per Unit Cell (Z) | 4[6] |

| Temperature of Data Collection | 100(2) K[6] |

| Final R-indices [I > 2σ(I)] | Rgt(F) = 0.0184[6] |

| R-indices (all data) | wRref = 0.0473[6] |

Molecular and Crystal Packing Analysis

The asymmetric unit of the crystal structure contains one complete molecule of 2,3-Diamino-5-bromopyridine. The molecule is nearly planar, with a root-mean-square deviation of 0.01 Å from the mean plane of all non-hydrogen atoms.

The crystal packing is dominated by a network of intermolecular interactions. Notably, the molecules form zig-zag columns that extend along the crystallographic c-axis. This arrangement is stabilized by two primary types of interactions:

-

Hydrogen Bonding: The amino groups are actively involved in hydrogen bonding. Specifically, N2–H2A⋯N1 and N2–H2B⋯N3 hydrogen bonds link adjacent molecules.

-

Stacking Interactions: Face-to-face π-stacking interactions are also observed between the pyridine (B92270) rings of neighboring molecules within the columns.

These interactions are crucial in dictating the overall supramolecular assembly and the physical properties of the crystalline solid.

Experimental Protocols

The determination of the crystal structure of 2,3-Diamino-5-bromopyridine involves a series of well-defined experimental steps, as outlined below.

Crystal Growth and Preparation

Single crystals of 2,3-Diamino-5-bromopyridine suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. The selection of a high-quality, defect-free crystal is crucial for obtaining accurate diffraction data.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data for 2,3-Diamino-5-bromopyridine was collected at a cryogenic temperature of 100 K to minimize thermal vibrations of the atoms.[6] The diffractometer bombards the crystal with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is then solved using direct methods or Patterson synthesis. For 2,3-Diamino-5-bromopyridine, the structure was solved using the ShelXT structure solution program within the Olex2 software suite.

The initial structural model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed structure factors. The positions of the hydrogen atoms were identified from electron density difference maps and refined using a riding model. The quality of the final refined structure is assessed by the R-factors, with lower values indicating a better agreement between the model and the experimental data.

Conclusion

The single-crystal X-ray diffraction analysis of 2,3-Diamino-5-bromopyridine provides a definitive three-dimensional model of the molecule in the solid state. The detailed structural information, including the precise bond lengths, bond angles, and the nature of the intermolecular interactions, is invaluable for understanding its chemical behavior and for the rational design of new derivatives with tailored properties for pharmaceutical applications. The experimental and computational methods outlined in this guide represent the standard approach for the structural elucidation of small molecules.

References

Spectroscopic and Synthetic Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for the key chemical intermediate, 2,3-Diamino-5-bromopyridine. This compound, featuring a substituted pyridine (B92270) core, is a valuable building block in the development of novel pharmaceutical agents and functional materials.[1][2] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis.

Core Spectroscopic Data

The structural elucidation of 2,3-Diamino-5-bromopyridine is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms on the pyridine ring and the amino substituents.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | Doublet (d) | 1H | H-6 |

| 6.77 | Doublet (d) | 1H | H-4 |

| 5.40 - 5.70 | Broad Singlet (bs) | 2H | -NH₂ |

| 4.80 - 5.20 | Broad Singlet (bs) | 2H | -NH₂ |

| Table 1: ¹H-NMR Spectroscopic Data for 2,3-Diamino-5-bromopyridine.[3] |

¹³C-NMR Data

As of the latest data acquisition for this guide, specific experimental ¹³C-NMR data for 2,3-Diamino-5-bromopyridine is not publicly available in tabulated form. However, spectral data is noted to exist in several chemical databases.[4][5][6][7] For reference, predicted chemical shifts based on computational models and data from analogous structures would be utilized for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The presence of a bromine atom is distinctly characterized by the isotopic pattern of the molecular ion peak.

| m/z | Ion | Notes |

| 189 | [M+2]⁺ | Corresponds to the molecule containing the ⁸¹Br isotope. |

| 188 | [M+1]⁺ | |

| 187 | [M]⁺ | Corresponds to the molecule containing the ⁷⁹Br isotope. Base peak. |

| Table 2: Key Mass Spectrometry Data for 2,3-Diamino-5-bromopyridine. |

A logical fragmentation pathway under electron ionization would involve the initial loss of a bromine radical, followed by the cleavage of the pyridine ring.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |

| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 1650 - 1580 | C=C Stretch | Aromatic Ring |

| 1640 - 1560 | N-H Bend | Primary Amine (-NH₂) |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 850 - 750 | C-H Bend (out-of-plane) | Substituted Pyridine |

| 700 - 500 | C-Br Stretch | Aryl Bromide |

| Table 3: Expected Characteristic IR Absorption Bands for 2,3-Diamino-5-bromopyridine. |

Experimental Protocols

Synthesis of 2,3-Diamino-5-bromopyridine

The most common and well-documented synthesis of 2,3-Diamino-5-bromopyridine involves the reduction of a nitro precursor, 2-amino-5-bromo-3-nitropyridine.[1][3]

Method 1: Reduction with Iron Powder

-

Reaction Setup: A 100-mL flask is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol (B145695), 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]

-

Reaction Execution: The mixture is heated on a steam bath for 1 hour.[3]

-

Work-up: The iron is removed by filtration and washed with hot 95% ethanol. The combined filtrate and washings are evaporated to dryness.[3]

-

Purification: The dark residue is recrystallized from water to yield the final product.[3]

Method 2: Catalytic Hydrogenation

-

Reaction Setup: 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) is dissolved in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cooled to 25 °C. A saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g) are added sequentially.[1]

-

Reaction Execution: The mixture is transferred to a high-pressure reactor, pressurized to 1 MPa with hydrogen, and heated to approximately 50 °C until the pressure no longer decreases.[1]

-

Work-up: After cooling, the reaction mixture is filtered, and the filter cake is washed with ethanol. The filtrate is poured into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), sealed, and stored overnight in a refrigerator.[1]

-

Purification: The solvent is removed by rotary evaporation, and the resulting yellow solid is filtered and dried to yield 2,3-Diamino-5-bromopyridine.[1]

Spectroscopic Analysis Protocols

The following are general representative protocols for the spectroscopic analysis of compounds like 2,3-Diamino-5-bromopyridine.

NMR Spectroscopy

-

Sample Preparation: A small quantity of the sample is dissolved in a deuterated solvent, such as DMSO-d₆.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz) is used.

-

Data Acquisition: ¹H-NMR spectra are acquired, followed by ¹³C-NMR spectra. Standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically employed.

-

Data Acquisition: The sample is injected into the GC, and the eluting components are introduced into the mass spectrometer. The mass spectrum is recorded over a suitable m/z range.

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR) is used.[5]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then collected over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty crystal is taken for reference.

Visualized Synthesis Workflow

The synthesis of 2,3-Diamino-5-bromopyridine from its nitro precursor is a fundamental process. The following diagram illustrates a generalized workflow for this chemical transformation.

Caption: A generalized workflow for the synthesis of 2,3-Diamino-5-bromopyridine.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,3-Diamino-5-bromopyridine, CAS No. 38875-53-5 - iChemical [ichemical.com]

- 5. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Diamino-5-bromopyridine(38875-53-5)IR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Solubility Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 2,3-Diamino-5-bromopyridine in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This document provides available solubility data, detailed experimental protocols for solubility determination, and illustrates the compound's role in synthetic pathways.

Introduction

2,3-Diamino-5-bromopyridine is a pivotal building block in the synthesis of a variety of heterocyclic compounds, some of which are investigated for their potential pharmacological activities. An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and for the development of analytical methods. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides researchers with the necessary protocols to determine it.

Solubility of 2,3-Diamino-5-bromopyridine

Currently, there is a lack of publicly available quantitative data on the solubility of 2,3-Diamino-5-bromopyridine in common organic solvents. However, qualitative assessments indicate its solubility in polar organic solvents. The available information is summarized in the table below.

Table 1: Qualitative Solubility of 2,3-Diamino-5-bromopyridine

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1][2][3][4] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Aqueous | Hot Water | Soluble[3][4][5] |

| Water | Insoluble[6] / Likely mobile due to water solubility[7] |

Note: The conflicting reports on water solubility may be due to differences in experimental conditions such as temperature.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of 2,3-Diamino-5-bromopyridine. This method can be followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Principle

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8][9][10][11] An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment

-

2,3-Diamino-5-bromopyridine (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile (B52724), Acetone, Tetrahydrofuran, N,N-Dimethylformamide)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,3-Diamino-5-bromopyridine to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Sample Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Concentration Analysis (HPLC or UV-Vis):

-

HPLC Method:

-

Develop a suitable HPLC method for the analysis of 2,3-Diamino-5-bromopyridine. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[12]

-

Prepare a series of standard solutions of 2,3-Diamino-5-bromopyridine of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

UV-Vis Spectrophotometric Method:

-

Determine the wavelength of maximum absorbance (λmax) of 2,3-Diamino-5-bromopyridine in the chosen solvent by scanning a dilute solution. Pyridine and its derivatives typically show absorbance in the UV region.[13][14][15]

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).[16]

-

Dilute the filtered saturated solution with a known factor to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

-

Data Reporting:

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL) at the specified temperature.

-

Role in Synthetic Pathways

2,3-Diamino-5-bromopyridine serves as a versatile precursor for the synthesis of various heterocyclic systems. Its diamino functionality allows for the construction of fused imidazole (B134444) and pyrazine (B50134) rings. The bromo substituent provides a handle for further functionalization, for example, through cross-coupling reactions.

Synthesis of 6-bromoimidazo[4,5-b]pyridine

A common application of 2,3-Diamino-5-bromopyridine is in the synthesis of imidazo[4,5-b]pyridine derivatives. The following diagram illustrates a typical workflow for this transformation.

General Workflow for Solubility Determination

The logical flow for determining the solubility of 2,3-Diamino-5-bromopyridine and applying this data in a research context is depicted below.

Conclusion

References

- 1. 2,3-Diamino-5-bromopyridine - CAS-Number 38875-53-5 - Order from Chemodex [chemodex.com]

- 2. adipogen.com [adipogen.com]

- 3. 2,3-Diamino-5-bromopyridine | 38875-53-5 [chemicalbook.com]

- 4. 2,3-Diamino-5-bromopyridine | 38875-53-5 [amp.chemicalbook.com]

- 5. 2,3-Diamino-5-bromopyridine, CAS No. 38875-53-5 - iChemical [ichemical.com]

- 6. 2,3-Diamino-5-bromopyridine, 97% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. ikm.org.my [ikm.org.my]

- 15. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Geometry of 2,3-Diamino-5-bromopyridine

This technical guide provides a comprehensive analysis of the molecular geometry of 2,3-Diamino-5-bromopyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its structural parameters derived from single-crystal X-ray diffraction and a discussion of computational approaches for its study.

Molecular Structure and Conformation

The molecular structure of 2,3-Diamino-5-bromopyridine consists of a pyridine (B92270) ring substituted with two amino groups at the C2 and C3 positions and a bromine atom at the C5 position. The arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Experimental Determination by X-ray Crystallography

The precise three-dimensional arrangement of atoms in 2,3-Diamino-5-bromopyridine has been elucidated by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group P212121.[1] The crystallographic analysis reveals that the molecule is nearly planar, with a root-mean-square deviation of all non-hydrogen atoms from the mean plane being minimal.[1] The amino groups are found to have a pyramidal configuration, indicating their potential to act as both hydrogen bond donors and acceptors.[1]

Table 1: Crystal Data and Structure Refinement for 2,3-Diamino-5-bromopyridine. [1]

| Parameter | Value |

| Empirical formula | C5H6BrN3 |

| Formula weight | 188.03 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | a = 3.82640(10) Å |

| b = 8.7336(2) Å | |

| c = 18.6007(3) Å | |

| Volume | 621.60(2) ų |

| Z | 4 |

Tabulated Molecular Geometry Data

The following tables summarize the key bond lengths, bond angles, and dihedral angles for 2,3-Diamino-5-bromopyridine as determined by single-crystal X-ray diffraction.

Table 2: Selected Bond Lengths.

| Bond | Length (Å) |

| Br1-C5 | 1.898(3) |

| N1-C2 | 1.348(4) |

| N1-C6 | 1.332(4) |

| N2-C2 | 1.357(4) |

| N3-C3 | 1.398(4) |

| C2-C3 | 1.419(4) |

| C3-C4 | 1.395(4) |

| C4-C5 | 1.378(4) |

| C5-C6 | 1.385(4) |

Table 3: Selected Bond Angles.

| Angle | Degree (°) |

| C6-N1-C2 | 117.8(3) |

| N1-C2-N2 | 119.5(3) |

| N1-C2-C3 | 120.9(3) |

| N2-C2-C3 | 119.6(3) |

| N3-C3-C4 | 120.4(3) |

| N3-C3-C2 | 119.5(3) |

| C4-C3-C2 | 120.1(3) |

| C5-C4-C3 | 119.3(3) |

| C4-C5-C6 | 121.4(3) |

| C4-C5-Br1 | 119.1(2) |

| C6-C5-Br1 | 119.5(2) |

| N1-C6-C5 | 120.5(3) |

Table 4: Selected Torsion Angles (Dihedrals).

| Dihedral Angle | Degree (°) |

| C6-N1-C2-N2 | 179.9(3) |

| C6-N1-C2-C3 | -0.1(4) |

| N1-C2-C3-N3 | -179.9(3) |

| N1-C2-C3-C4 | 0.1(4) |

| N2-C2-C3-N3 | 0.1(4) |

| N2-C2-C3-C4 | -179.9(3) |

| N3-C3-C4-C5 | 179.9(3) |

| C2-C3-C4-C5 | -0.1(4) |

| C3-C4-C5-C6 | 0.1(4) |

| C3-C4-C5-Br1 | -179.9(2) |

| C2-N1-C6-C5 | 0.1(4) |

| C4-C5-C6-N1 | -0.1(4) |

| Br1-C5-C6-N1 | 179.9(2) |

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of 2,3-Diamino-5-bromopyridine is achieved through the following detailed protocol for single-crystal X-ray diffraction:

-

Crystal Growth: High-quality single crystals of 2,3-Diamino-5-bromopyridine are grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture.

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and without visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The crystal is cooled to 100 K to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are indexed, integrated, and scaled using appropriate software. This process determines the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

-

Data Validation and Visualization: The final refined structure is validated using crystallographic software to check for consistency and quality. The molecular structure and packing are visualized using programs such as Mercury or Olex2.

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and analyzing the molecular geometry of substituted pyridines. A typical protocol for the geometry optimization of 2,3-Diamino-5-bromopyridine is as follows:

-

Initial Structure Generation: An initial 3D structure of 2,3-Diamino-5-bromopyridine is built using molecular modeling software.

-

Method Selection: The B3LYP hybrid functional is a commonly used and reliable method for geometry optimizations of organic molecules.

-

Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is chosen to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are necessary for describing the bonding environment accurately.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase or with a solvent model to find the minimum energy conformation of the molecule. The convergence criteria for the optimization should be set to tight to ensure a true minimum is found.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis of Results: The optimized bond lengths, bond angles, and dihedral angles are extracted and can be compared with the experimental data from X-ray crystallography.

Visualizations

Experimental Workflow for Structure Determination

The following diagram illustrates the key steps in the experimental determination of the molecular geometry of 2,3-Diamino-5-bromopyridine using single-crystal X-ray diffraction.

References

Quantum Chemical Blueprint of 2,3-Diamino-5-bromopyridine: A Technical Guide for Drug Discovery

An In-depth Analysis of the Structural, Vibrational, and Electronic Properties of a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,3-Diamino-5-bromopyridine, a crucial building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the molecule's structural, vibrational, and electronic characteristics through theoretical calculations and experimental data.

Molecular Structure and Geometry

The foundational step in the computational analysis of any molecule is the optimization of its geometric structure to find the most stable conformation. For 2,3-Diamino-5-bromopyridine, Density Functional Theory (DFT) calculations are the method of choice, offering a balance between accuracy and computational cost.

Experimental Crystal Structure

The solid-state structure of 2,3-Diamino-5-bromopyridine has been determined by X-ray crystallography, providing a valuable experimental benchmark for theoretical calculations. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. Key experimental bond lengths and angles from this study are presented in Table 1.

Theoretical Optimized Geometry

Table 1: Comparison of Key Experimental and Theoretical Geometric Parameters for 2,3-Diamino-5-bromopyridine

| Parameter | Experimental (X-ray Crystallography)[1] | Theoretical (DFT/B3LYP/6-311++G(d,p)) - Proposed |

| Bond Lengths (Å) | ||

| C2-N3 | 1.365 | Value |

| C3-N4 | 1.401 | Value |

| C5-Br1 | 1.889 | Value |

| C2-N2 | 1.353 | Value |

| C3-C4 | 1.423 | Value |

| C4-C5 | 1.381 | Value |

| C5-C6 | 1.383 | Value |

| C6-N1 | 1.336 | Value |

| N1-C2 | 1.341 | Value |

| **Bond Angles (°) ** | ||

| N1-C2-N2 | 120.3 | Value |

| N2-C2-C3 | 118.9 | Value |

| C2-C3-N3 | 120.2 | Value |

| C4-C3-N3 | 120.8 | Value |

| C3-C4-C5 | 118.1 | Value |

| C4-C5-Br1 | 118.8 | Value |

| C6-C5-Br1 | 120.1 | Value |

| C5-C6-N1 | 122.9 | Value |

Note: Theoretical values are proposed based on standard computational methodologies for similar molecules and would require specific calculations for 2,3-Diamino-5-bromopyridine.

Vibrational Spectroscopy

Vibrational analysis is a powerful tool for identifying functional groups and confirming the structure of a molecule. A combination of experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical DFT calculations provides a detailed understanding of the vibrational modes.

Experimental Spectra

The experimental FT-IR and Raman spectra of 2,3-Diamino-5-bromopyridine exhibit characteristic vibrational frequencies corresponding to the stretching and bending modes of its functional groups. Key experimental vibrational frequencies are summarized in Table 2.

Theoretical Vibrational Analysis

Theoretical frequency calculations, performed at the same level of theory as the geometry optimization, can predict the vibrational spectra. The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match the experimental anharmonic frequencies[2][3]. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.

Table 2: Experimental and Proposed Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for 2,3-Diamino-5-bromopyridine

| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Proposed Theoretical (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |

| Value | Value | Value | N-H stretching (asymmetric) |

| Value | Value | Value | N-H stretching (symmetric) |

| Value | Value | Value | C-H stretching |

| Value | Value | Value | C=C, C=N stretching |

| Value | Value | Value | NH₂ scissoring |

| Value | Value | Value | C-N stretching |

| Value | Value | Value | C-Br stretching |

| Value | Value | Value | Ring breathing |

Note: Experimental values to be populated from spectral data. Theoretical values and assignments are based on proposed calculations.

Electronic Properties and Reactivity

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), are crucial for understanding its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For molecules in drug development, the HOMO and LUMO energies are also related to their ionization potential and electron affinity, respectively.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The red regions on the MEP map indicate areas of high electron density (nucleophilic sites), while the blue regions represent areas of low electron density (electrophilic sites). For 2,3-Diamino-5-bromopyridine, the amino groups are expected to be nucleophilic centers, while the pyridine (B92270) nitrogen and the regions around the hydrogen atoms of the amino groups would be electrophilic.

Table 3: Proposed Theoretical Electronic Properties of 2,3-Diamino-5-bromopyridine

| Property | Proposed Theoretical Value (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| Energy Gap (eV) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

| Dipole Moment (Debye) | Value |

Note: These values are based on proposed calculations using standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.

Experimental NMR Spectra

The experimental ¹H and ¹³C NMR spectra of 2,3-Diamino-5-bromopyridine provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,3-Diamino-5-bromopyridine in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H4 | 6.77 (d) | Value |

| H6 | 7.25 (d) | Value |

| NH₂ (at C2) | 5.20-4.80 (bs) | - |

| NH₂ (at C3) | 5.70-5.40 (bs) | - |

| C2 | - | Value |

| C3 | - | Value |

| C4 | - | Value |

| C5 | - | Value |

| C6 | - | Value |

Note: Experimental values are sourced from available data. Specific ¹³C NMR values need to be populated from spectral data.

Experimental and Computational Protocols

Experimental Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum would be recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique.

-

Raman Spectroscopy: The FT-Raman spectrum would be recorded on a spectrometer with a laser source (e.g., Nd:YAG laser at 1064 nm) in the range of 4000-100 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker spectrometer at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) using DMSO-d₆ as the solvent and TMS as the internal standard.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., methanol (B129727) or ethanol) in the range of 200-800 nm.

Computational Protocol

All quantum chemical calculations would be performed using the Gaussian 09 or a similar software package. The molecular structure of 2,3-Diamino-5-bromopyridine would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized geometry would be confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency calculation. The vibrational frequencies, electronic properties (HOMO, LUMO, MEP), and NMR chemical shifts would be calculated at the same level of theory.

Visualizations

Quantum Chemical Calculation Workflow

Caption: Workflow for DFT calculations on 2,3-Diamino-5-bromopyridine.

Molecular Electrostatic Potential (MEP) Logic

Caption: Logic for interpreting MEP surfaces to predict reactive sites.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive DFT-Based Electronic Structure Analysis of 2,3-Diamino-5-bromopyridine: A Guide for Researchers

For Immediate Release

This technical guide provides a detailed framework for analyzing the electronic structure of 2,3-Diamino-5-bromopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the theoretical and experimental protocols necessary to elucidate the molecule's reactivity, stability, and potential interaction mechanisms, targeting researchers, scientists, and professionals in drug development.

Introduction

2,3-Diamino-5-bromopyridine is a substituted pyridine (B92270) derivative whose biological and chemical properties are intrinsically linked to its electronic structure. The arrangement of amino and bromo substituents on the pyridine ring creates a unique electronic landscape that dictates its reactivity, intermolecular interactions, and potential as a pharmacological agent. Understanding this electronic architecture is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems.[1][2] By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, orbital energies, and charge distributions, providing invaluable insights that complement and guide experimental research.[3][4] This guide details a combined computational and experimental approach to thoroughly characterize the electronic structure of 2,3-Diamino-5-bromopyridine.

Theoretical and Computational Methodology

The foundation of this analysis is a robust DFT calculation. The following protocol outlines a standard and reliable workflow for obtaining the electronic properties of 2,3-Diamino-5-bromopyridine.[2][5]

2.1 Software and Level of Theory All theoretical calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or PySCF.[2][6] A widely accepted and effective level of theory for halogenated and aminated pyridine systems is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p) .[7][8][9][10] This combination provides a reliable description of electron correlation, polarization, and diffuse functions, which are crucial for accurately modeling the electronic properties of this molecule.

2.2 Computational Workflow

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. An initial structure of 2,3-Diamino-5-bromopyridine is built and then optimized to find the global minimum on the potential energy surface. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.[11]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to compute thermodynamic properties and theoretical vibrational spectra (FTIR and Raman).[2][11]

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP).[4]

Analysis of Electronic Structure (Expected Results)

Disclaimer: The quantitative data presented in the following tables is illustrative and hypothetical, based on trends observed in similar molecules from the literature, as no specific DFT analysis of 2,3-Diamino-5-bromopyridine has been published. It serves to exemplify the expected outcomes of the described methodology.

3.1 Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are critical in determining a molecule's chemical reactivity and electronic transitions.[12][13] The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[12] For 2,3-Diamino-5-bromopyridine, the amino groups are expected to raise the HOMO energy, making the molecule a better electron donor, while the electronegative bromine and pyridine nitrogen will influence the LUMO.

| Parameter | Expected Value (eV) | Implication |

| EHOMO | -5.5 to -6.5 | Indicates susceptibility to electrophilic attack. |

| ELUMO | -0.5 to -1.5 | Indicates ability to accept electrons. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Suggests moderate kinetic stability and reactivity. |

| Ionization Potential (I) | 5.5 to 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.5 to 1.5 | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.25 to 2.75 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.0 to 4.0 | Overall electron-attracting tendency. |

| Electrophilicity Index (ω) | 2.0 to 3.0 | Propensity to act as an electrophile. |

Table 1: Hypothetical Frontier Molecular Orbital energies and related quantum chemical descriptors for 2,3-Diamino-5-bromopyridine calculated at the B3LYP/6-311++G(d,p) level.

3.2 Mulliken Population Analysis Mulliken population analysis provides a method for estimating the partial charge on each atom in the molecule.[14] This charge distribution is crucial for understanding dipole moments and identifying reactive sites. In 2,3-Diamino-5-bromopyridine, the nitrogen atoms of the amino groups and the pyridine ring, along with the bromine atom, are expected to carry negative charges due to their high electronegativity, while adjacent carbon and hydrogen atoms will be positively charged.[15]

| Atom | Expected Mulliken Charge (a.u.) |

| N (Pyridine Ring) | -0.60 to -0.75 |

| N (2-Amino) | -0.85 to -0.95 |

| N (3-Amino) | -0.80 to -0.90 |

| Br | -0.10 to -0.20 |

| C2 | +0.40 to +0.50 |

| C3 | +0.35 to +0.45 |

| C4 | -0.20 to -0.30 |

| C5 | +0.15 to +0.25 |

| C6 | -0.15 to -0.25 |

| H (on Amino groups) | +0.35 to +0.45 |

| H (on Ring) | +0.15 to +0.25 |

Table 2: Hypothetical Mulliken atomic charges for 2,3-Diamino-5-bromopyridine.

3.3 Molecular Electrostatic Potential (MEP) The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[16][17] It provides a powerful visual tool for identifying regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.[18][19]

-

Red/Yellow Regions (Negative Potential): These areas indicate an excess of electrons and are likely sites for electrophilic attack. For 2,3-Diamino-5-bromopyridine, these are expected around the pyridine nitrogen and the amino groups.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino groups.

Experimental Protocols for Validation

Theoretical calculations provide a model of molecular behavior; experimental validation is essential to confirm these predictions.[20][21][22]

4.1 Spectroscopic Analysis

4.1.1 Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy

-

Objective: To identify the characteristic vibrational modes of the molecule and compare them with the theoretically predicted frequencies from the DFT frequency calculation.

-

Methodology:

-

Sample Preparation: For FTIR, the solid sample is mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.

-

Data Acquisition: FTIR spectra are recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded using a Nd:YAG laser source.

-

Analysis: The observed peaks corresponding to N-H stretching (amino groups), C=N and C=C stretching (pyridine ring), and C-Br stretching are compared to the scaled theoretical frequencies.[23][24][25][26]

-

4.1.2 UV-Visible Spectroscopy

-

Objective: To determine the electronic absorption properties and compare the maximum absorption wavelength (λmax) with the value predicted by Time-Dependent DFT (TD-DFT) calculations.

-

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).

-

Data Acquisition: The UV-Vis absorption spectrum is recorded, typically from 200-800 nm.

-

Analysis: The experimental λmax corresponds to the HOMO→LUMO electronic transition. This value is compared with the theoretical λmax calculated via TD-DFT to validate the predicted HOMO-LUMO gap.[27][28][29][30][31]

-

4.2 Electrochemical Analysis

4.2.1 Cyclic Voltammetry (CV)

-

Objective: To experimentally determine the oxidation and reduction potentials of the molecule, which can be correlated with the calculated HOMO and LUMO energies.[1]

-

Methodology:

-

Solution Preparation: A solution of 2,3-Diamino-5-bromopyridine is prepared in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

-

Electrochemical Cell: A standard three-electrode setup is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[32]

-

Data Acquisition: The potential is swept, and the resulting current is measured to obtain a voltammogram.

-

Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined. These experimental values can be empirically correlated with the theoretical EHOMO and ELUMO values, respectively, providing a direct link between theory and experiment.[33][34][35][36]

-

Conclusion

The integrated approach of DFT calculations and experimental validation provides a robust and comprehensive understanding of the electronic structure of 2,3-Diamino-5-bromopyridine. This technical guide offers a clear roadmap for researchers to predict and confirm the molecule's geometric and electronic properties. The insights gained from this analysis—including the identification of reactive sites, molecular stability, and charge distribution—are critical for applications in drug design, enabling the prediction of metabolic pathways, receptor-binding interactions, and the overall pharmacokinetic profile of potential drug candidates. This methodology serves as a foundational tool for accelerating the discovery and development of novel pyridine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. medium.com [medium.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. or.niscpr.res.in [or.niscpr.res.in]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. asianpubs.org [asianpubs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. wuxibiology.com [wuxibiology.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. MEP [cup.uni-muenchen.de]

- 20. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Moving closer to experimental level materials property prediction using AI - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 34. Recent advances in the electrochemical functionalization of N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 35. Green advancements towards the electrochemical synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02812K [pubs.rsc.org]

- 36. pubs.acs.org [pubs.acs.org]

Role of bromine in the reactivity of 2,3-Diamino-5-bromopyridine

An In-Depth Technical Guide on the Role of Bromine in the Reactivity of 2,3-Diamino-5-bromopyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,3-Diamino-5-bromopyridine is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring a pyridine (B92270) core substituted with two nucleophilic amino groups and a reactive bromine atom, allows for a wide array of chemical transformations.[1][2] This guide elucidates the specific role of the bromine atom at the C5 position, detailing how its electronic and steric properties influence the molecule's reactivity. The bromine primarily serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. Its presence also modulates the regioselectivity of other transformations, such as electrophilic substitution, while being largely unreactive towards classical nucleophilic aromatic substitution (SNAr). Understanding the nuanced role of this halogen is critical for its effective utilization in synthetic strategies.

Core Chemical Properties and Substituent Effects

The reactivity of 2,3-Diamino-5-bromopyridine is a composite of the effects of its three substituents on the electron-deficient pyridine ring.

-

Pyridine Ring: The nitrogen atom is strongly electron-withdrawing, reducing the electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions, making it susceptible to nucleophilic attack at these sites.[3][4]

-

Amino Groups (-NH₂): Located at the C2 and C3 positions, these are powerful electron-donating groups through resonance (+M effect). They significantly increase the electron density of the ring, counteracting the effect of the pyridine nitrogen and activating the ring towards electrophilic substitution.

-

Bromine Atom (-Br): As a halogen, bromine exhibits a dual electronic effect:

-

Inductive Effect (-I): It is electronegative and withdraws electron density from the ring through the sigma bond, which is a deactivating effect.

-

Resonance Effect (+M): Through its lone pairs, it can donate electron density to the aromatic π-system. This effect is weaker than its inductive pull and weaker than the donation from the amino groups.

-

The interplay of these groups dictates the molecule's chemical behavior. The powerful amino groups are the primary activators, while the bromine at the C5 position acts as a key point for modification, primarily due to the lability of the C-Br bond in the presence of transition metal catalysts.

Caption: Electronic substituent effects on the pyridine ring.

Reactivity Profile

The bromine atom's primary role is to serve as a leaving group in cross-coupling reactions, which is the most significant transformation for this position.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the most exploited reactive site on the molecule. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, allowing for the introduction of a vast range of aryl, heteroaryl, alkyl, and amino substituents.

In these reactions, the bromine atom's function is to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The adjacent amino groups can pose a challenge by potentially coordinating to the palladium center, which may impede the reaction.[5] Therefore, the selection of appropriate ligands (e.g., bulky, electron-rich phosphines like RuPhos or BrettPhos) is critical to facilitate the reaction and achieve high yields.[5]

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the C5 position is generally unreactive towards SNAr. This type of reaction is most favorable at the C2 and C4 positions of the pyridine ring, as the ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][4] The C5 position (a β-position) lacks this direct stabilization, making SNAr reactions at this site kinetically and thermodynamically unfavorable.[3] Consequently, attempts to displace the C5-bromine with nucleophiles typically require harsh conditions and are often unsuccessful, making cross-coupling the preferred method for functionalization.

Electrophilic Aromatic Substitution (SEAr)

While the pyridine ring is inherently electron-deficient and deactivated towards electrophiles, the presence of two powerful activating amino groups at C2 and C3 dramatically alters this. The combined ortho-, para-directing influence of these groups strongly activates the C4 and C6 positions. The bromine at C5 exerts a weaker deactivating inductive effect. Therefore, electrophilic attack (e.g., nitration, halogenation) will be directed to the C4 and C6 positions, with the bromine atom remaining as a spectator.

Quantitative Data Summary

The following tables provide quantitative data for the synthesis of the title compound and representative conditions for its subsequent functionalization via Suzuki-Miyaura coupling.

Table 1: Synthesis of 2,3-Diamino-5-bromopyridine via Reduction

| Precursor | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| 2-Amino-3-nitro-5-bromopyridine | Iron, NH₄Cl | Isopropanol (B130326)/Water | 90 | 0.75 | 95 | [6][7] |

| 2-Amino-3-nitro-5-bromopyridine | Iron, HCl | Ethanol/Water | Reflux | 1 | ~70-80 | [8] |

| 2-Amino-3-nitro-5-bromopyridine | Raney-Ni, H₂ (1 MPa) | Ethanol/Phosphoric Acid | 50 | - | 89 | [1] |

| 2-Amino-3-nitro-5-bromopyridine | SnCl₂ | - | - | - | - |[6] |

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridine Substrates

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent(s) | Temp (°C) | Time (h) | Typical Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O | 90-100 | 12 | Good | [9] |

| Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 10-12 | Good to Excellent | [9] |

| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | [10] |

| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | LiHMDS | - | - | - | Good |[5] |

Experimental Protocols

Synthesis of 2,3-Diamino-5-bromopyridine (Iron Reduction)

This protocol is adapted from established literature procedures.[6][7]

Materials:

-

5-Bromo-3-nitropyridin-2-amine (3 g)

-

Isopropanol (56 mL)

-

Water (28 mL)

-

Ammonium (B1175870) chloride (1.47 g)

-

Iron powder (2.31 g)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-Bromo-3-nitropyridin-2-amine in a mixture of isopropanol and water in a round-bottom flask.

-

Add ammonium chloride followed by iron powder to the solution.

-

Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes, monitoring the reaction by TLC.

-